molecular formula C8H9NO3 B13548024 (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylicacid

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylicacid

Cat. No.: B13548024
M. Wt: 167.16 g/mol
InChI Key: WIPABIPHFAHZDB-ZCFIWIBFSA-N
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Description

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a prop-2-ynoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of (2R)-pyrrolidine-2-carboxylic acid with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the prop-2-ynoyl group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-ynoyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid: A compound without the chiral center, leading to different stereochemistry and potentially different reactivity.

    1-(prop-2-ynoyl)pyrrolidine-2-carboxamide: A derivative with an amide group instead of a carboxylic acid group, affecting its chemical and biological properties.

Uniqueness

(2R)-1-(prop-2-ynoyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(2R)-1-prop-2-ynoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1

InChI Key

WIPABIPHFAHZDB-ZCFIWIBFSA-N

Isomeric SMILES

C#CC(=O)N1CCC[C@@H]1C(=O)O

Canonical SMILES

C#CC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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